molecular formula C21H22FNO2 B4056081 N-(2-fluorobenzyl)-3-(furan-2-yl)-3-(2-methoxyphenyl)propan-1-amine

N-(2-fluorobenzyl)-3-(furan-2-yl)-3-(2-methoxyphenyl)propan-1-amine

Cat. No.: B4056081
M. Wt: 339.4 g/mol
InChI Key: LPSASRYAMPFRQZ-UHFFFAOYSA-N
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Description

N-(2-fluorobenzyl)-3-(furan-2-yl)-3-(2-methoxyphenyl)propan-1-amine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorobenzyl group, a furan ring, and a methoxyphenyl group

Properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-3-(furan-2-yl)-3-(2-methoxyphenyl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FNO2/c1-24-20-10-5-3-8-17(20)18(21-11-6-14-25-21)12-13-23-15-16-7-2-4-9-19(16)22/h2-11,14,18,23H,12-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPSASRYAMPFRQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(CCNCC2=CC=CC=C2F)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorobenzyl)-3-(furan-2-yl)-3-(2-methoxyphenyl)propan-1-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Fluorobenzyl Intermediate: The initial step involves the reaction of 2-fluorobenzyl chloride with a suitable amine to form the fluorobenzyl intermediate.

    Coupling with Furan and Methoxyphenyl Groups: The fluorobenzyl intermediate is then coupled with furan-2-yl and 2-methoxyphenyl groups through a series of condensation reactions.

    Final Amination:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorobenzyl)-3-(furan-2-yl)-3-(2-methoxyphenyl)propan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(2-fluorobenzyl)-3-(furan-2-yl)-3-(2-methoxyphenyl)propan-1-amine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-(2-fluorobenzyl)-3-(furan-2-yl)-3-(2-methoxyphenyl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorobenzyl)-3-(furan-2-yl)-3-(2-methoxyphenyl)propan-1-amine
  • N-(2-bromobenzyl)-3-(furan-2-yl)-3-(2-methoxyphenyl)propan-1-amine
  • N-(2-iodobenzyl)-3-(furan-2-yl)-3-(2-methoxyphenyl)propan-1-amine

Uniqueness

N-(2-fluorobenzyl)-3-(furan-2-yl)-3-(2-methoxyphenyl)propan-1-amine is unique due to the presence of the fluorobenzyl group, which imparts distinct chemical properties such as increased stability and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-fluorobenzyl)-3-(furan-2-yl)-3-(2-methoxyphenyl)propan-1-amine
Reactant of Route 2
N-(2-fluorobenzyl)-3-(furan-2-yl)-3-(2-methoxyphenyl)propan-1-amine

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